molecular formula C10H14ClFN2 B6284493 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride CAS No. 1431966-86-7

5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride

Cat. No.: B6284493
CAS No.: 1431966-86-7
M. Wt: 216.7
InChI Key:
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Description

5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic amines. It is characterized by the presence of a fluorine atom at the 5-position of the aniline ring and a pyrrolidine group attached to the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride typically involves the nucleophilic substitution reaction of 5-fluoro-2-nitroaniline with pyrrolidine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a reducing agent like iron powder or tin chloride to reduce the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other fluorinated aromatic compounds.

Scientific Research Applications

5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The pyrrolidine group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)aniline hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-fluoroaniline: Does not have the pyrrolidine group, affecting its lipophilicity and biological activity.

    2-(pyrrolidin-1-yl)-5-chloroaniline hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride is unique due to the presence of both the fluorine atom and the pyrrolidine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

CAS No.

1431966-86-7

Molecular Formula

C10H14ClFN2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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